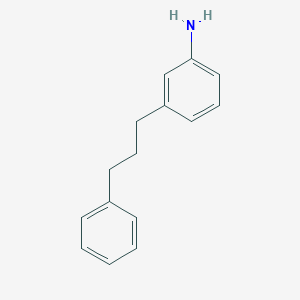

3-(3-Phenylpropyl)anilin

Übersicht

Beschreibung

“3-(3-Phenylpropyl)aniline” is a chemical compound with potential interest in various fields due to its structural components. Aniline derivatives, including this compound, are crucial in synthesizing a wide range of materials, including polymers, dyes, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of aniline derivatives often involves catalytic reactions, palladium-catalyzed direct C–H arylation, or reactions with carbon dioxide for the formation of azole compounds. For example, the synthesis of 2-(azolyl)anilines involves effective nucleophilic cyclocondensation reactions, demonstrating the versatility of aniline derivatives in producing complex heterocyclic structures (Antypenko et al., 2017).

Molecular Structure Analysis

The molecular structure of aniline derivatives can significantly influence their reactivity and physical properties. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations are essential tools for understanding the conformation and electronic structure of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Aniline derivatives engage in various chemical reactions, reflecting their rich chemistry. For instance, reactions with carbon dioxide to produce functionalized azole compounds highlight the reactivity of aniline derivatives toward both electrophilic and nucleophilic agents, forming products with potential biological activity (Vessally et al., 2017).

Physical Properties Analysis

The physical properties of aniline derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various domains. These properties are influenced by the molecular structure, including substituents on the phenyl ring and the nature of the aniline derivative itself.

Chemical Properties Analysis

The chemical properties of “3-(3-Phenylpropyl)aniline” would be influenced by the phenylpropyl group attached to the aniline nitrogen. This could affect its basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding and other intermolecular interactions. Studies on similar compounds, such as the genotoxic activities of aniline and its metabolites, provide insight into the reactivity and potential applications of aniline derivatives in various fields, including materials science and pharmacology (Bomhard & Herbold, 2005).

Wissenschaftliche Forschungsanwendungen

Synthese von leitfähigen Polymeren

3-(3-Phenylpropyl)anilin: ist ein Vorläufer bei der Synthese von leitfähigen Polymeren, insbesondere Polyanilin (PANI) und Polypyrrol (PPy) -Hydrogelen . Diese Hydrogele zeigen sowohl das Quellverhalten herkömmlicher Hydrogele als auch die elektrischen Eigenschaften von leitfähigen Polymeren, was sie für eine Reihe von Anwendungen von Sensoren bis hin zu Energiespeichern geeignet macht.

Arzneimittelforschung und pharmazeutische Synthese

Die Verbindung dient als Baustein bei der Synthese biologisch aktiver Moleküle, insbesondere bei der Konstruktion von Chinolin und seinen Analogen . Diese Strukturen sind in der pharmazeutischen Chemie von entscheidender Bedeutung für die Entwicklung neuer Therapeutika.

Stoffwechseltechnik

Im Bereich der Stoffwechseltechnik kann This compound verwendet werden, um künstliche Pfade für die Biosynthese gewünschter Verbindungen zu entwickeln. So wurde es beispielsweise bei der De-novo-Produktion von 3-Phenylpropanol in Escherichia coli durch Strategien der systemischen Stoffwechseltechnik eingesetzt .

Safety and Hazards

Wirkmechanismus

Target of Action

A structurally similar compound, 3-phenylpropylamine, has been reported to interact with human trypsin-1 and trypsin-2 . Trypsin is a serine protease involved in digestion and plays a crucial role in various biological processes, including inflammation and cell signaling .

Mode of Action

The exact mode of action of 3-(3-Phenylpropyl)aniline remains unclear due to the lack of specific studies . If it shares similar properties with 3-Phenylpropylamine, it might interact with its targets (like trypsin) and modulate their activity

Biochemical Pathways

Given its potential interaction with trypsin, it could influence proteolytic pathways and related biological processes . More comprehensive studies are required to map the exact biochemical pathways affected by this compound.

Pharmacokinetics

Information on the pharmacokinetics of 3-(3-Phenylpropyl)aniline, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently unavailable . Understanding these properties is crucial for assessing the compound’s bioavailability and therapeutic potential.

Result of Action

If it interacts with trypsin, it could potentially influence various cellular processes regulated by this enzyme

Eigenschaften

IUPAC Name |

3-(3-phenylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPAYIGFFATDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330169 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80861-05-8 | |

| Record name | 3-(3-phenylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

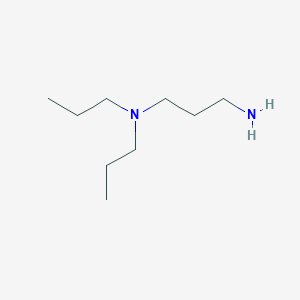

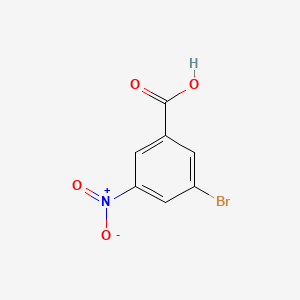

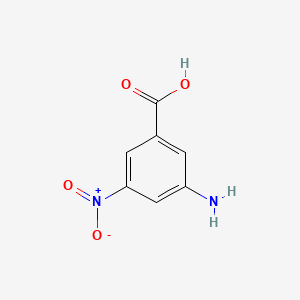

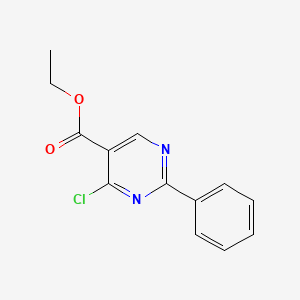

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B1267606.png)

![3-[(Pyridin-3-ylmethyl)carbamoyl]prop-2-enoic acid](/img/structure/B1267622.png)

![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)